molecular formula C14H8ClF3N2 B1434334 8-Chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine CAS No. 1781241-49-3

8-Chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine

Cat. No. B1434334
M. Wt: 296.67 g/mol
InChI Key: IKCNVSWYNPBZMV-UHFFFAOYSA-N
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Description

“8-Chloro-6-trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid” is a compound with the CAS Number: 1823188-42-6. It has a molecular weight of 264.59 . Another related compound is “8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine” with the CAS Number: 178488-36-3 and a molecular weight of 220.58 .


Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized from 2-aminopyridines and acetophenones. The reaction is compatible with a broad range of functional groups . A copper(I)-catalyzed aerobic oxidative coupling of ketone oxime esters with simple pyridines can also be used for the synthesis of imidazo[1,2-a]pyridines .


Molecular Structure Analysis

The InChI code for “8-Chloro-6-trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid” is 1S/C9H4ClF3N2O2/c10-5-1-4(9(11,12)13)3-15-6(8(16)17)2-14-7(5)15/h1-3H,(H,16,17) . For “8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine”, the InChI code is 1S/C8H4ClF3N2/c9-6-3-5(8(10,11)12)4-14-2-1-13-7(6)14/h1-4H .


Chemical Reactions Analysis

The reaction between 2-chloropyridines and 2H-azirines provides imidazo[1,2-a]pyridines . A rapid, copper-catalyzed aerobic dehydrogenative cyclization of pyridines with ketone oxime esters enables an environmentally friendly synthesis of imidazo[1,2-a]pyridines .


Physical And Chemical Properties Analysis

“8-Chloro-6-trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid” is an off-white solid with a purity of 97%. It should be stored at temperatures between 0-5°C . “8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine” is a solid that should be stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

Glucagon-Like Peptide 1 Receptor Agonists

A novel core skeleton involving derivatives of 3-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-yl)phenyl acetate has been identified as a promising glucagon-like peptide 1 receptor (GLP-1R) activator. This compound has shown effects in increasing GLP-1 secretion, thereby enhancing glucose responsiveness in both in vitro and pharmacology analyses. This suggests potential as anti-diabetic treatment agents (Gong, Cheon, Lee, & Kang, 2010).

Antimicrobial and Anticancer Activity

Novel 1,2,3-triazole/isoxazole-functionalized imidazo[4,5-b]pyridine-2(3H)-one derivatives have been synthesized and screened for antimicrobial and anticancer activity (Banda, Gautham, Pillalamarri, Chavva, & Banda, 2016).

Crystal Structure Analysis

The crystal structure of a related compound, 8-(6-chloro-pyridin-3-ylmethyl)-2,6,7,8-tetrahydro-imidazo[2,1-c][1,2,6-chloropyridyl-3-yl-4]triazin-3-one, was analyzed, revealing its monoclinic space group and unit-cell parameters, which can provide insights into the structural characteristics of similar compounds (Kapoor, Gupta, Rajnikant, Deshmukh, & Sripanavar, 2011).

Synthesis and Application in Organic Chemistry

The synthesis of novel imidazo[1,2-a]pyrimidine compounds has been detailed, showing the potential for this class of compounds in the field of synthetic organic chemistry (Liu, 2013).

Antiproliferative Activity Against Cancer Cells

A new strategy involving the synthesis of 3-phenyl-1H-pyrrolo-imidazo[1,2-a]pyridine has been developed, leading to the discovery of compounds with antiproliferative activity against human colon cancer cell lines (Zhang, El Bouakher, Lévaique, Bignon, Retailleau, Alami, & Hamze, 2019).

Room Temperature Ionic Liquids

The direct methylation or trifluoroethylation of imidazole and pyridine derivatives, including those related to 8-Chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine, offers a simple route to a variety of room temperature ionic liquids (RTILs) (Zhang, Martin, & Desmarteau, 2003).

Luminescent Transition Metal Complexes

A bidentate BODIPY-appended 2-pyridylimidazo[1,2-a]pyridine ligand has been synthesized, leading to the formation of luminescent transition metal complexes, illustrating the utility of imidazo[1,2-a]pyridine derivatives in the creation of luminescent materials (Zhang, Yuan, Qin, Zhang, Lu, Liu, Li, Wang, & Li, 2018).

Safety And Hazards

For “8-Chloro-6-trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid”, the safety information includes the following hazard statements: H302;H315;H319;H335. The precautionary statements include P261;P305+P351+P338 . For “8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine”, the hazard statements are H302;H315;H319;H335 and the precautionary statements are P261;P305+P351+P338 .

properties

IUPAC Name

8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3N2/c15-11-6-10(14(16,17)18)8-20-12(11)7-19-13(20)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCNVSWYNPBZMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C3N2C=C(C=C3Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501178495
Record name Imidazo[1,5-a]pyridine, 8-chloro-3-phenyl-6-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501178495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine

CAS RN

1781241-49-3
Record name Imidazo[1,5-a]pyridine, 8-chloro-3-phenyl-6-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1781241-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,5-a]pyridine, 8-chloro-3-phenyl-6-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501178495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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